1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride

Description

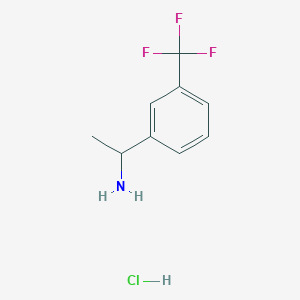

1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride (CAS: 3803-25-6) is a chiral arylalkylamine hydrochloride derivative with the molecular formula C₉H₁₁ClF₃N and a molecular weight of 225.64 g/mol . It consists of a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the meta position, linked to an ethylamine backbone that is protonated as a hydrochloride salt (Fig. 1). This compound is notable for its enantiomeric specificity, with both (R)- and (S)-isomers documented (e.g., (R)-isomer: CAS 1213630-93-3; (S)-isomer: CAS 1213939-94-6) .

Properties

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N.ClH/c1-6(13)7-3-2-4-8(5-7)9(10,11)12;/h2-6H,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVAGOCFOAYRDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 3-(trifluoromethyl)acetophenone.

Reduction: The ketone group of 3-(trifluoromethyl)acetophenone is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

Amination: The resulting alcohol is then converted to the amine through a reductive amination process using ammonia or an amine source and a reducing agent like sodium cyanoborohydride (NaBH3CN).

Hydrochloride Formation: Finally, the free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the synthesis of 1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : The compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its trifluoromethyl group allows for unique reactivity patterns that are exploited in the development of new chemical entities.

Biology

- Ligand in Receptor Binding Studies : Research has indicated that 1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride can act as a ligand for various neurotransmitter receptors, particularly those involved in serotonin and norepinephrine signaling pathways. This interaction suggests potential applications in treating mood disorders such as depression and anxiety .

Medicine

- Pharmacological Properties : The compound is being explored for its antidepressant and anxiolytic effects. Studies have demonstrated that it may enhance neurotransmitter activity, which is critical for mood regulation. Its ability to modulate receptor activity positions it as a candidate for further drug development.

Industry

- Agrochemicals and Specialty Chemicals : The compound is utilized in the production of agrochemicals and specialty chemicals due to its unique properties. It serves as an important intermediate in synthesizing various agrochemical products, including pesticides .

Case Studies

- In Vitro Studies : Research has shown that compounds with similar trifluoromethyl substitutions exhibit enhanced binding affinities to neurotransmitter receptors, highlighting the pharmacological potential of 1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride .

- Innovative Synthesis Techniques : A study demonstrated the use of microwave-assisted synthesis methods to improve reaction times and yields when producing derivatives of this compound, showcasing advancements in synthetic methodologies relevant to pharmaceutical development.

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Ethanamine Hydrochlorides

Key Observations:

Substituent Effects :

- The -CF₃ group in the target compound increases electronegativity and stability compared to hydroxyl (-OH) in dopamine or chloro (-Cl) in other analogs. This enhances resistance to oxidative metabolism .

- Enantiomeric Differences : The (R)-isomer of 1-(3-(trifluoromethyl)phenyl)ethanamine HCl is prioritized in drug synthesis due to stereoselective interactions with biological targets .

Biological Activity :

- Dopamine HCl acts on adrenergic and dopaminergic receptors, whereas the trifluoromethylated analog lacks receptor specificity but excels as a synthetic building block .

- Indole-based ethanamines (e.g., ) exhibit distinct hydrogen-bonding interactions with proteins like HSP90, unlike the target compound .

Table 2: Physicochemical Properties

| Property | 1-(3-(Trifluoromethyl)phenyl)ethanamine HCl | Dopamine HCl | 1-(3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine HCl |

|---|---|---|---|

| LogP (Predicted) | 2.8–3.2 | 0.5–1.0 | 1.9–2.4 |

| Water Solubility | Low (<1 mg/mL) | High (>50 mg/mL) | Moderate (10–20 mg/mL) |

| Melting Point | 195–200°C | 248–250°C | Not reported |

Biological Activity

1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride, with the molecular formula C9H10F3N·HCl, is a compound of significant interest in chemical and biological research due to its unique trifluoromethyl group. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

The compound is synthesized through several steps starting from 3-(trifluoromethyl)acetophenone. Key steps include:

- Reduction : The ketone group is reduced to an alcohol using sodium borohydride.

- Amination : The alcohol undergoes reductive amination to form the amine.

- Hydrochloride Formation : The free base amine is converted to its hydrochloride salt using hydrochloric acid.

This synthetic route allows for the production of high-purity compounds suitable for biological testing.

1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride interacts with various biological targets:

- Enzyme Inhibition : It may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Binding : The compound has shown potential in modulating receptor activity, particularly in neurotransmitter systems like GABA and serotonin receptors .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar structures have demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HCT-116). The IC50 values for these compounds ranged from 0.11 to 2.78 µM, indicating strong antiproliferative properties .

Case Studies

- Study on GABA Receptors : Research indicated that certain derivatives of the compound could enhance GABA receptor activity, suggesting a role in anesthetic applications. The potency of these compounds was evaluated against standard anesthetics, revealing unique selectivity profiles .

- Cell Cycle Arrest : Flow cytometry analyses showed that related compounds could arrest cell proliferation at the G1 phase in MCF-7 cells while triggering apoptosis through increased caspase-3/7 activity .

Comparative Analysis

A comparison with structurally similar compounds reveals distinct differences in biological activity:

| Compound | IC50 (µM) | Mechanism of Action | Notes |

|---|---|---|---|

| 1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride | N/A | Enzyme inhibition, receptor modulation | Potential anticancer properties |

| 1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride | N/A | Similar mechanisms | Slightly different receptor selectivity |

| 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | N/A | Enhanced activity | Increased potency due to additional groups |

This table summarizes findings that highlight how structural variations influence biological activity.

Q & A

Q. What are the standard synthetic routes for 1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via reductive amination of 3-(trifluoromethyl)phenylacetone using sodium cyanoborohydride (NaBHCN) in methanol under acidic conditions (pH 4–6). Alternatively, nucleophilic substitution of 3-(trifluoromethyl)benzyl chloride with ammonia in a pressurized reactor (60–80°C, 12–24 hrs) can yield the amine, followed by HCl salt formation. Yields range from 65–85% depending on purification steps (e.g., recrystallization in ethanol/water mixtures) .

Q. How is the structural integrity of 1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride validated post-synthesis?

- Methodological Answer : Structural confirmation requires multimodal characterization :

- NMR : H and C NMR to verify the trifluoromethyl group (δ ~120–125 ppm for F coupling) and ethylamine chain (δ 2.8–3.5 ppm for NH).

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if applicable).

- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H] at m/z 204.1 for the free base) .

Q. What solubility and stability profiles are critical for handling this compound in aqueous assays?

- Methodological Answer : The hydrochloride salt enhances water solubility (5–10 mg/mL at 25°C). Stability tests in PBS (pH 7.4) at 37°C show <5% degradation over 72 hrs. For long-term storage, lyophilize and store at -20°C under inert gas (argon) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational docking predict the binding affinity of this compound with neurotransmitter receptors?

- Methodological Answer : Use AutoDock Vina to model interactions:

Prepare the receptor (e.g., dopamine D2 receptor PDB: 6CM4) by removing water and adding polar hydrogens.

Generate ligand 3D conformers (Open Babel) and assign Gasteiger charges.

Define a grid box (20 ų) centered on the orthosteric binding site.

Run docking with exhaustiveness=20; analyze top-scoring poses for hydrogen bonds (e.g., amine with Asp114) and hydrophobic contacts (trifluoromethyl group with Phe117). Validate with MM/GBSA free-energy calculations .

Q. What strategies resolve discrepancies in biological activity data between this compound and its analogs?

- Methodological Answer : Discrepancies (e.g., IC variations in receptor assays) may arise from:

- Stereochemical differences : Compare enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase).

- Metabolic instability : Perform liver microsome assays (human/rat, 1 hr incubation) to assess CYP450-mediated oxidation of the ethylamine chain.

- Off-target effects : Use kinome-wide profiling (Eurofins KinaseProfiler) to identify unintended kinase inhibition .

Q. How can enantiomeric purity be optimized during asymmetric synthesis?

- Methodological Answer : For chiral derivatives (e.g., R/S isomers):

- Catalytic asymmetric hydrogenation : Use Ru-BINAP catalysts (0.5 mol%) under H (50 psi) in THF, achieving >90% ee.

- Dynamic kinetic resolution : Employ lipase-catalyzed acylation (Candida antarctica) in tert-butyl methyl ether to separate diastereomers.

- Chiral SFC : Purify with supercritical CO/ethanol on a Chiralcel OD-H column (85:15 ratio, 2 mL/min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.